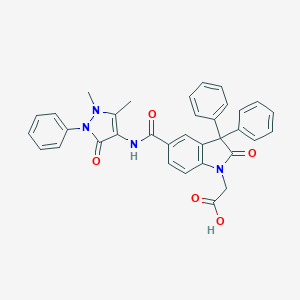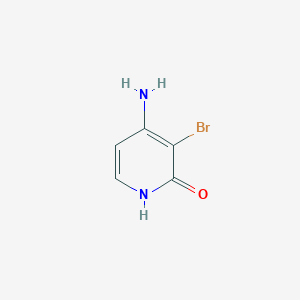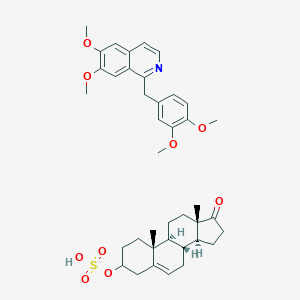
Methyl 4-hydroxy-3-propylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of methyl 4-hydroxy-3-propylbenzoate involves several chemical processes. A related process is the synthesis of methyl 4-hydroxybenzoate, determined through X-ray crystallography, highlighting extensive intermolecular hydrogen bonding and a 3D framework structure. Computational calculations, including Hartree Fock (HF) and Density Functional Theory (DFT), have been applied to analyze its structure and properties (Sharfalddin et al., 2020).
Molecular Structure Analysis
This compound's molecular structure has been elucidated through various spectroscopic and computational techniques. Single crystal X-ray structure determination at 120 K reveals its intricate 3D framework, supported by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis provides insights into the intermolecular interactions and crystal packing, further supported by experimental FT-IR spectra and computed vibrational spectra, offering a profound understanding of its molecular determinants (Sharfalddin et al., 2020).
Chemical Reactions and Properties
The chemical behavior of this compound, akin to its paraben relatives, involves esterase hydrolysis and glucuronidation, indicating a significant metabolic pathway in human liver. This suggests that these compounds do not accumulate in human tissues but are instead readily metabolized through hydrolysis and glucuronidation by various UDP-glucuronosyltransferase (UGT) isoforms (Abbas et al., 2010).
Physical Properties Analysis
The physical properties of this compound, including its crystalline structure and thermal stability, have been extensively studied. The molecule displays a robust 3D framework facilitated by hydrogen bonding, with its physical stability and properties further analyzed through computational methods to correlate with its known pharmaceutical activities (Sharfalddin et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability of this compound, are closely related to its structure. The analysis through computational chemistry, including HF and DFT methods, reveals its reactivity profile, highlighting the significance of its molecular orbitals in determining its chemical behavior. The experimental and theoretical analyses provide a comprehensive understanding of its chemical properties (Sharfalddin et al., 2020).
Scientific Research Applications
Crystal Structure and Pharmaceutical Activity
Methyl 4-hydroxybenzoate, commonly known as methyl paraben, is explored for its antimicrobial properties, commonly used in cosmetics, personal-care products, and as a food preservative. A study by Sharfalddin et al. (2020) determined its single crystal X-ray structure at 120 K and performed Hirshfeld surface analysis to understand intermolecular interactions and crystal packing. This research is significant in comprehending the molecular determinants underlying the pharmaceutical activity of the molecule (Sharfalddin et al., 2020).
Hydrolysis in Different States
Research by Shija et al. (1992) investigated the alkaline hydrolysis of methyl 4-hydroxybenzoate esters in liquid and frozen states, revealing a significant acceleration of reaction rate in the frozen state compared to liquid temperatures. This study provides insight into the stability of these compounds under varying conditions, which is crucial for their application in pharmaceuticals and food preservation (Shija et al., 1992).
Analysis in Human Milk
Ye et al. (2008) developed a method using on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring concentrations of parabens, including methyl 4-hydroxybenzoate, in human milk. This method is crucial for assessing human exposure to these compounds, especially in breastfed infants, highlighting the need for more research on the effects of these compounds on human health (Ye et al., 2008).
Environmental Impact
Gmurek et al. (2015) studied the photochemical degradation of parabens, including methyl 4-hydroxybenzoate, in water using ultraviolet C lamps. This research provides insights into the environmental impact and degradation pathways of these commonly used preservatives, which is essential for understanding their long-term ecological effects (Gmurek et al., 2015).
Metabolism and Biotransformation
Abbas et al. (2010) investigated the metabolism of parabens, including methyl 4-hydroxybenzoate, in human liver microsomes and plasma. This study is significant for understanding the biotransformation of these compounds in the human body, which is crucial for assessing their safety and potential health risks (Abbas et al., 2010).
Mechanism of Action
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
properties
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














